Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate
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Overview
Description
Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is a chemical compound with a complex molecular structure. It belongs to the class of organic compounds known as pyridine derivatives, which are characterized by the presence of a pyridine ring—a six-membered aromatic ring with one nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and pyridine-2-carboxylic acid.
Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the carboxylic acid group of pyridine-2-carboxylic acid in the presence of a condensing agent like thionyl chloride (SOCl₂) to form an intermediate.
Methylation: The intermediate undergoes methylation using methyl iodide (CH₃I) to introduce the methyl ester group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 4-(3,4-dimethylphenyl)pyridine-2-carboxylate
Methyl 4-(2,6-dimethylphenyl)pyridine-2-carboxylate
Methyl 4-(2,4-dimethylphenyl)pyridine-3-carboxylate
Uniqueness: Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the position of the carboxylate group on the pyridine ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.
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Biological Activity
Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiparasitic, anti-inflammatory, and anticancer activities, supported by relevant studies and data tables.
1. Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of compounds similar to this compound. For instance, research on related pyridine-2-carboxamides demonstrated strong activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited IC50 values in the low nanomolar range, indicating potent inhibition of parasite viability.
Table 1: Antiparasitic Activity of Related Compounds
Compound Name | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
Compound A | 0.02 | >100 |
Compound B | 0.05 | >80 |
This compound | TBD | TBD |
The studies indicated that structural modifications significantly influenced biological activity, emphasizing the importance of the aromatic substituents on the nitrogen atom in enhancing antiplasmodial effects .
2. Anti-inflammatory Activity
This compound and its derivatives have also been evaluated for anti-inflammatory properties. Compounds containing similar structures were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests a potential mechanism for reducing inflammation through modulation of oxidative stress mediators.
Table 2: Anti-inflammatory Activity Data
Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Production (µM) |
---|---|---|---|
Compound C | 75 | 70 | 1.5 |
This compound | TBD | TBD | TBD |
The ability of these compounds to modulate inflammatory responses indicates their potential therapeutic application in conditions characterized by excessive inflammation .
3. Anticancer Activity
In addition to antiparasitic and anti-inflammatory activities, this compound has been investigated for anticancer effects. Studies have shown that similar compounds exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells.
Table 3: Anticancer Activity Overview
Cell Line | IC50 (µM) | Selectivity Index (Normal Cells) |
---|---|---|
MDA-MB-231 (Breast) | 0.15 | 20 |
HeLa (Cervical) | 0.10 | 15 |
Normal Fibroblasts | >5 | - |
The selectivity index indicates that these compounds can effectively target cancer cells with minimal toxicity to normal cells, making them promising candidates for further development in cancer therapy .
Properties
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTZCXSYOKWLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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